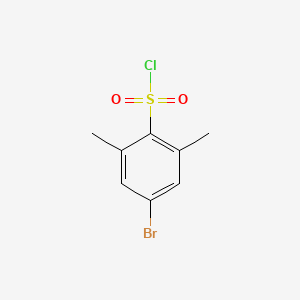

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride

Descripción

Molecular Geometry and Crystallographic Analysis

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride crystallizes in the monoclinic space group $$ P2_1/c $$ with unit cell parameters $$ a = 20.141 \, \text{Å} $$, $$ b = 5.150 \, \text{Å} $$, $$ c = 17.300 \, \text{Å} $$, and $$ \beta = 111.53^\circ $$ . The asymmetric unit contains two independent molecules, each featuring a planar sulfonyl chloride group ($$ \text{S=O} $$) and a bromine atom positioned para to the sulfonyl moiety. Key bond lengths include $$ \text{S=O} = 1.425 \, \text{Å} $$ and $$ \text{S-Cl} = 1.756 \, \text{Å} $$, consistent with typical sulfonyl chloride geometries .

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | $$ P2_1/c $$ |

| $$ a \, (\text{Å}) $$ | 20.141 |

| $$ b \, (\text{Å}) $$ | 5.150 |

| $$ c \, (\text{Å}) $$ | 17.300 |

| $$ \beta \, (°) $$ | 111.53 |

| $$ \text{S=O} \, (\text{Å}) $$ | 1.425 |

| $$ \text{S-Cl} \, (\text{Å}) $$ | 1.756 |

The dihedral angle between the sulfonyl group and the aromatic ring is $$ 77.3^\circ $$, indicating significant steric interaction between the methyl substituents and the sulfonyl chloride .

Electronic Structure and Resonance Effects

The electron-withdrawing sulfonyl chloride group ($$ \text{-SO}_2\text{Cl} $$) induces pronounced resonance effects within the aromatic system. Density functional theory (DFT) calculations reveal partial positive charge localization on the sulfur atom ($$ \delta^+ = +1.24 \, \text{e} $$) and delocalization of $$ \pi $$-electron density into the $$ \text{S=O} $$ bonds . The bromine atom ($$ \text{-Br} $$) further polarizes the ring, reducing electron density at the para position by $$ 0.18 \, \text{e} $$ compared to unsubstituted analogs .

Resonance contributions :

- The sulfonyl group stabilizes negative charge via conjugation:

$$

\text{Ar-SO}2\text{Cl} \leftrightarrow \text{Ar}^- \text{-SO}2\text{Cl}^+ \leftrightarrow \text{Ar-SO}_2^+ \text{-Cl}^-

$$ - Methyl groups at the 2- and 6-positions donate electrons through hyperconjugation, partially counteracting the sulfonyl chloride's electron withdrawal .

Vibrational Spectroscopy and Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes:

- S=O asymmetric stretch : $$ 1362 \, \text{cm}^{-1} $$ (intense)

- S=O symmetric stretch : $$ 1184 \, \text{cm}^{-1} $$

- S-Cl stretch : $$ 542 \, \text{cm}^{-1} $$ (medium)

Raman spectroscopy confirms the absence of $$ \text{C-Br} $$ stretching above $$ 600 \, \text{cm}^{-1} $$, consistent with bromine's position in the aromatic ring .

Table 2: Vibrational frequencies of functional groups

| Group | Mode | Frequency ($$ \text{cm}^{-1} $$) |

|---|---|---|

| $$ \text{S=O} $$ | Asymmetric stretch | 1362 |

| $$ \text{S=O} $$ | Symmetric stretch | 1184 |

| $$ \text{S-Cl} $$ | Stretch | 542 |

| $$ \text{C-Br} $$ | Stretch | Not observed |

Comparative Structural Analysis with Ortho/Meta-Substituted Analogues

Structural deviations arise from substitution patterns:

Table 3: Comparison with analogues

- Ortho-substituted analogues : Increased steric hindrance reduces $$ \text{S-Cl} $$ bond length to $$ 1.752 \, \text{Å} $$ .

- Meta-substituted derivatives : Electron-donating groups at the meta position enhance resonance stabilization, lowering $$ \text{S=O} $$ stretching frequencies by $$ 15 \, \text{cm}^{-1} $$ .

Propiedades

IUPAC Name |

4-bromo-2,6-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPRHRFUFYYYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257700 | |

| Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-50-4 | |

| Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is generally synthesized through the sulfonylation of 4-bromo-2,6-dimethylphenol . The reaction involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride primarily undergoes substitution reactions . It can react with nucleophiles to form sulfonamide or sulfonate derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other sulfonyl derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride serves as a critical reagent in the synthesis of various organic compounds. Its utility includes:

- Formation of Sulfonamides: Reacts with amines to produce sulfonamide derivatives, which are important in pharmaceuticals due to their antibacterial properties.

- Synthesis of Sulfonate Esters: Interacts with alcohols to yield sulfonate esters, useful in organic reactions and as intermediates in chemical synthesis.

Medicinal Chemistry

The compound is significant in drug development due to its ability to modify biological molecules:

- Antibacterial and Antifungal Agents: Sulfonamide derivatives synthesized from this compound have shown effectiveness against various bacterial infections.

- Pharmacological Studies: Compounds containing similar functional groups often exhibit antimicrobial and anticancer properties, making them candidates for further pharmacological investigations.

Biochemical Research

In biochemical applications, this compound is utilized for:

- Modification of Biomolecules: The sulfonyl chloride group allows for selective modification of proteins and peptides through sulfonylation reactions, which can alter their activity and stability.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of various sulfonamide derivatives from this compound. These compounds were tested against common bacterial strains and showed promising antibacterial activity. The modifications allowed for enhanced efficacy over traditional sulfonamides.

Case Study 2: Protein Modification

Research involving the modification of enzymes using this compound highlighted its ability to selectively sulfonylate specific amino acids within protein structures. This modification resulted in altered enzymatic activity, providing insights into enzyme regulation mechanisms.

Mecanismo De Acción

The mechanism of action of 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile . It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparación Con Compuestos Similares

4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the methyl groups at positions 2 and 6.

2,6-Dimethylbenzenesulfonyl chloride: Similar but lacks the bromine atom at position 4.

Benzenesulfonyl chloride: The parent compound without any substituents.

Uniqueness: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo . These substituents can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis .

Actividad Biológica

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride, with the CAS number 351003-50-4, is an organic compound characterized by a sulfonyl chloride functional group attached to a brominated and dimethyl-substituted benzene ring. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its electrophilic properties and potential biological activities.

The molecular formula of this compound is C₈H₈BrClO₂S, with a molecular weight of 283.57 g/mol. Its structure features a bromine atom at position 4 and two methyl groups at positions 2 and 6 of the benzene ring, which influences its reactivity and biological interactions.

The synthesis typically involves the sulfonylation of 4-bromo-2,6-dimethylphenol. This method allows for the introduction of the sulfonyl chloride group onto the aromatic ring, facilitating further reactions with various nucleophiles such as amines, alcohols, and thiols under mild conditions .

Biological Activity

The biological activity of this compound is primarily linked to its role as a reagent in modifying biomolecules and synthesizing bioactive compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which can lead to the formation of sulfonamides and other derivatives relevant in drug development .

Drug Development

-

Sulfonamide Derivatives : The compound has been utilized in synthesizing sulfonamide derivatives that exhibit biological activity against various targets. For instance:

- Chemokine Receptor Type 4 (CXCR4) Inhibitors : Some derivatives have shown promise in inhibiting CXCR4, a receptor implicated in cancer metastasis and HIV infection .

- Antifungal Activity : Other derivatives have been reported to possess antifungal properties, indicating a potential application in treating fungal infections .

- Fragment-Based Drug Discovery (FBDD) : The compound's structural features make it suitable for fragment-based approaches in drug discovery. It can serve as a building block for more complex molecules targeting specific proteins involved in disease pathways .

Safety and Handling

Due to the presence of the sulfonyl chloride group, this compound is classified as corrosive and can release hydrochloric acid upon hydrolysis. Standard safety protocols should be adhered to when handling this compound to prevent inhalation or skin absorption .

Comparison with Related Compounds

The following table summarizes some related compounds that share structural features with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromobenzenesulfonyl chloride | Lacks methyl groups at positions 2 and 6 | Simpler structure; less steric hindrance |

| 2,6-Dimethylbenzenesulfonyl chloride | Lacks bromine at position 4 | More reactive due to absence of electron-withdrawing bromine |

| Benzenesulfonyl chloride | Parent compound without any substituents | Least sterically hindered; serves as a base reference for reactivity |

Uniqueness : The combination of both bromine and methyl groups enhances the reactivity profile of this compound compared to its analogs, making it particularly useful in targeted organic synthesis.

Q & A

Basic Research Questions

Q. How can the purity of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride be reliably assessed?

- Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, employ a C18 column with acetonitrile/water (70:30) as the mobile phase. In H NMR, confirm the absence of impurities by verifying the integration ratios of aromatic protons (expected as two singlets from the 2,6-dimethyl groups and a deshielded proton adjacent to the sulfonyl chloride group). Cross-reference with FT-IR to confirm sulfonyl chloride peaks (~1370 cm for S=O asymmetric stretching) .

Q. What are optimal storage conditions to prevent decomposition?

- Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 0–6°C in amber glass vials to minimize hydrolysis and photodegradation. Periodic purity checks via TLC (silica gel, ethyl acetate/hexane 1:3) are recommended. Avoid prolonged exposure to moisture; use molecular sieves in storage containers .

Q. How can this compound be synthesized from precursor materials?

- Methodological Answer: A plausible route involves:

Sulfonation: React 2,6-dimethylbromobenzene with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate.

Chlorination: Treat the intermediate with PCl or thionyl chloride under reflux (70–80°C) for 2–3 hours.

Purify via recrystallization (ethanol/water) and confirm structure via C NMR (distinct sulfonyl chloride carbon at ~120 ppm) .

Advanced Research Questions

Q. How does steric hindrance from the 2,6-dimethyl groups influence reactivity in nucleophilic substitution?

- Methodological Answer: The methyl groups restrict access to the sulfonyl chloride moiety, reducing reaction rates with bulky nucleophiles (e.g., tert-butanol). Kinetic studies under controlled conditions (e.g., DMF as solvent, 25–50°C) using varying nucleophiles (e.g., amines, alcohols) can quantify steric effects. Monitor progress via F NMR if fluorinated nucleophiles are used, or via conductivity measurements for ionic byproducts .

Q. What strategies mitigate competing side reactions during derivatization (e.g., elimination or hydrolysis)?

- Methodological Answer:

- Hydrolysis Prevention: Use anhydrous solvents (e.g., THF, DCM) and molecular sieves. Add a catalytic base (e.g., pyridine) to neutralize HCl byproducts.

- Elimination Control: Conduct reactions at lower temperatures (0–10°C) and avoid strong bases. For example, in amidation, use Hünig’s base (DIPEA) instead of NaOH to minimize dehydrohalogenation .

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in H NMR) be resolved?

- Methodological Answer:

Variable Temperature NMR: Determine if splitting arises from dynamic effects (e.g., restricted rotation of the sulfonyl group).

Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) for possible conformers.

X-ray Crystallography: Resolve ambiguities by obtaining a crystal structure, though crystallization may require slow diffusion of hexane into a DCM solution .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data across literature?

- Methodological Answer:

- Reproducibility Tests: Replicate synthesis/purification steps using protocols from conflicting sources.

- Impurity Profiling: Use LC-MS to identify trace contaminants (e.g., residual solvents, unreacted precursors) that may alter physical properties.

- Collaborative Validation: Cross-check data with independent labs using standardized NMR calibration (e.g., TMS in CDCl) .

Safety & Handling

Q. What are critical safety protocols for handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves (tested for permeation resistance to chlorinated compounds), goggles, and a lab coat. Use a fume hood for all manipulations.

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite). Avoid aqueous rinses to prevent exothermic hydrolysis.

- First Aid: For skin contact, rinse immediately with 10% ethanol-water solution to hydrolyze residual sulfonyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.